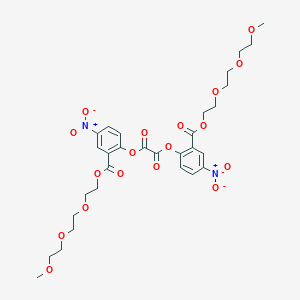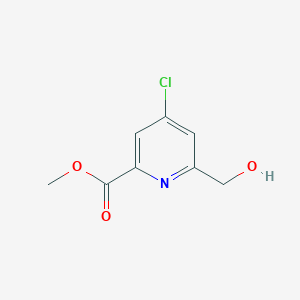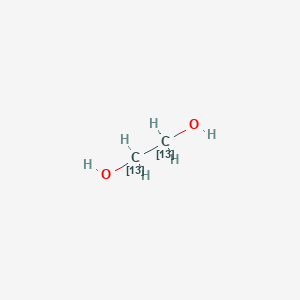
Ethoxyquin Dimer
Vue d'ensemble
Description
Synthesis Analysis
EQDM is a major oxidation product of Ethoxyquin . The supplement of EQ in animal feed can lead to the residues of EQ and its major oxidation products: EQI and EQDM in animal tissue .Chemical Reactions Analysis
EQDM is formed as a result of the oxidation of EQ in feed materials and in animals . The oxidation of EQ leads to four main compounds: 2,4-dimethyl-6-ethoxyquinoline, ethoxyquin N-oxide, EQI, and EQDM .Applications De Recherche Scientifique
Antioxidant in Animal Feed
Ethoxyquin Dimer is a major oxidation product of Ethoxyquin, which is a common antioxidant widely used in animal feed . It effectively prevents the oxidation of fat and protein components in animal feed during storage .
Preservation of Vitamins in Animal Feed
Ethoxyquin, and by extension its oxidation products including Ethoxyquin Dimer, can preserve vitamin A and vitamin E in animal feed by preventing the formation of peroxides .
Residue in Animal Tissues
The supplement of Ethoxyquin in animal feed may lead to the residues of Ethoxyquin and its major oxidation products, including Ethoxyquin Dimer, in animal tissue . This is important for understanding the feed-to-animal tissue transfer of these compounds .
Potential Health Hazards
The presence of Ethoxyquin and its oxidation products, including Ethoxyquin Dimer, in animal tissue could pose potential health hazards to consumers . This is a significant area of study for food safety and consumer health .
Analytical Chemistry
Ethoxyquin Dimer is used as a marker in analytical chemistry, particularly in the simultaneous quantitative determination of Ethoxyquin and its major metabolites in animal tissues .
Regulatory Studies
Ethoxyquin Dimer is studied in the context of regulatory science. For instance, the US Food and Drug Administration (FDA) and the European Commission have set limits for Ethoxyquin levels in animal feed and tissue, partly due to concerns about the metabolism and toxicological studies of Ethoxyquin and its oxidation products, including Ethoxyquin Dimer .
Mécanisme D'action
Target of Action
Ethoxyquin Dimer, a metabolite of Ethoxyquin , primarily targets polyunsaturated fatty acids in animal feed . It acts as an antioxidant, preventing the oxidation of these fatty acids .
Mode of Action
The primary mode of action of Ethoxyquin Dimer is through its antioxidative properties . It interacts with polyunsaturated fatty acids, preventing their oxidation and preserving their nutritional value . This antioxidative action helps to maintain the quality of animal feed during storage .
Biochemical Pathways
It is known that the compound plays a role in the oxidative stress response . It has been associated with the activation of the NRF2-mediated oxidative stress response and glutathione-mediated detoxification processes .
Pharmacokinetics
The pharmacokinetics of Ethoxyquin Dimer involve its absorption, distribution, metabolism, and excretion (ADME). Ethoxyquin, from which Ethoxyquin Dimer is derived, is rapidly absorbed after oral administration . It undergoes oxidation in feed materials and in animals, leading to the formation of several compounds, including Ethoxyquin Dimer . The residues of Ethoxyquin and its major oxidation products, including Ethoxyquin Dimer, can be found in animal tissues .
Result of Action
The primary result of Ethoxyquin Dimer’s action is the prevention of oxidation in animal feed, preserving the nutritional value of the feed . The residues of ethoxyquin and its oxidation products, including ethoxyquin dimer, in animal tissues may pose potential health hazards to consumers .
Action Environment
The action of Ethoxyquin Dimer can be influenced by various environmental factors. For instance, the use of Ethoxyquin in animal feed can lead to the formation and accumulation of Ethoxyquin Dimer in animal tissues . The safety of Ethoxyquin as a feed additive has been a subject of concern due to potential food safety issues .
Safety and Hazards
The safety of EQDM is a concern due to its potential health hazards to consumers . The US Food and Drug Administration (FDA) has stipulated that the EQ limit is set at 150 mg/kg for feed and 0.5 mg/kg for animal muscle . Moreover, the European Commission has temporarily forbidden the supplement of EQ in animal feed partly because of the lack of data about the EQ metabolism and related toxicological studies .
Orientations Futures
Propriétés
IUPAC Name |
6-ethoxy-1-(6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-yl)-2,2,4-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c1-9-31-20-11-12-24-22(13-20)19(4)17-28(7,8)30(24)25-15-21(32-10-2)14-23-18(3)16-27(5,6)29-26(23)25/h11-17,29H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCXDKKEKXRNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C3=CC(=CC4=C3NC(C=C4C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569133 | |
| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxyquin Dimer | |
CAS RN |
74681-77-9 | |
| Record name | Ethoxyquin dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74681-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)

![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)




![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
